Myristic acid-13C3

Beschreibung

Structure

3D Structure

Eigenschaften

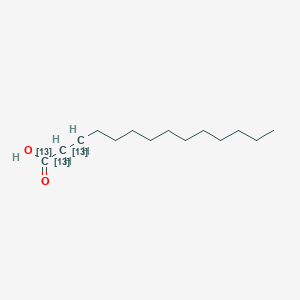

Molekularformel |

C14H28O2 |

|---|---|

Molekulargewicht |

231.35 g/mol |

IUPAC-Name |

(1,2,3-13C3)tetradecanoic acid |

InChI |

InChI=1S/C14H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3,(H,15,16)/i12+1,13+1,14+1 |

InChI-Schlüssel |

TUNFSRHWOTWDNC-WEQCDQLKSA-N |

Isomerische SMILES |

CCCCCCCCCCC[13CH2][13CH2][13C](=O)O |

Kanonische SMILES |

CCCCCCCCCCCCCC(=O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Myristic Acid-13C3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Myristic acid-13C3 is a stable isotope-labeled form of myristic acid, a saturated fatty acid with a 14-carbon chain. In this isotopologue, the first three carbon atoms of the chain are replaced with the heavy isotope of carbon, ¹³C. This seemingly subtle modification makes this compound an invaluable tool in metabolic research, particularly in the fields of lipidomics, metabolic flux analysis, and drug development. Its primary applications are as a tracer to follow the metabolic fate of myristic acid and as an internal standard for the precise quantification of myristic acid and other fatty acids in complex biological samples.

Core Properties and Specifications

This compound is chemically identical to its unlabeled counterpart but possesses a higher molecular weight due to the incorporation of three ¹³C atoms. This mass difference is the basis for its detection and quantification in mass spectrometry-based analytical methods.

| Property | Value | Reference |

| Chemical Formula | ¹³C₃C₁₁H₂₈O₂ | N/A |

| Molecular Weight | 231.35 g/mol | [1] |

| CAS Number | 202114-49-6 | [1] |

| Isotopic Purity | Typically ≥99% | [1] |

| Chemical Purity | Typically ≥98% | [1] |

| Synonyms | Tetradecanoic acid-1,2,3-¹³C₃ | N/A |

Applications in Research

The unique properties of this compound make it a versatile tool for a range of research applications:

-

Metabolic Flux Analysis (MFA): As a tracer, this compound allows researchers to track the pathways of fatty acid metabolism.[2] By introducing the labeled myristic acid into a biological system (e.g., cell culture or in vivo models), scientists can follow its incorporation into more complex lipids, its breakdown through β-oxidation, and its elongation to longer-chain fatty acids. This provides a dynamic view of lipid metabolism that is not possible with traditional analytical methods.

-

Internal Standard for Quantification: In quantitative mass spectrometry, the use of a stable isotope-labeled internal standard is the gold standard for accuracy and precision.[1] this compound is an ideal internal standard for the quantification of endogenous myristic acid because its chemical and physical properties are nearly identical to the analyte, ensuring that it behaves similarly during sample preparation and analysis. This minimizes experimental variability and allows for accurate determination of myristic acid concentrations in various biological matrices.

-

Studying Protein Myristoylation: Myristoylation is a crucial lipid modification where myristic acid is attached to the N-terminal glycine (B1666218) of a protein.[3][4] This modification is critical for protein localization, particularly to membranes, and plays a significant role in a variety of signal transduction pathways.[3][5] this compound can be used to study the dynamics of protein myristoylation and its role in cellular processes and disease.

Experimental Protocols

Metabolic Flux Analysis using this compound in Cell Culture

This protocol outlines a general procedure for tracing the metabolism of this compound in cultured mammalian cells.

Materials:

-

This compound

-

Fatty acid-free bovine serum albumin (BSA)

-

Cell culture medium (e.g., DMEM)

-

Cultured mammalian cells

-

Phosphate-buffered saline (PBS)

-

Methanol (B129727) (ice-cold)

-

Water (LC-MS grade)

-

Internal standards for other lipid classes (optional)

Procedure:

-

Preparation of Labeled Myristic Acid Stock Solution:

-

Dissolve this compound in ethanol (B145695) to create a concentrated stock solution.

-

Complex the labeled fatty acid with fatty acid-free BSA in serum-free cell culture medium to create a working stock solution. The molar ratio of fatty acid to BSA should be optimized for your cell type, but a 4:1 ratio is a common starting point.

-

-

Cell Culture and Labeling:

-

Plate cells and grow to the desired confluency.

-

Remove the growth medium and wash the cells twice with warm PBS.

-

Add cell culture medium containing the this compound-BSA complex. The final concentration of labeled myristic acid will need to be optimized but is typically in the range of 10-100 µM.

-

Incubate the cells for the desired time period (e.g., 0, 1, 4, 8, 24 hours) to allow for the uptake and metabolism of the labeled fatty acid.

-

-

Metabolite Extraction:

-

Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

-

Quench metabolism by adding ice-cold methanol to the cells.

-

Scrape the cells and collect the cell lysate.

-

Perform a Bligh-Dyer or similar lipid extraction using chloroform and water to separate the lipid-containing organic phase from the aqueous phase.[6]

-

Dry the lipid extract under a stream of nitrogen.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., isopropanol/acetonitrile/water).

-

Analyze the samples using a high-resolution mass spectrometer coupled to a liquid chromatography system.

-

Monitor for the mass of the labeled myristic acid and its potential metabolic products (e.g., labeled palmitic acid, labeled phospholipids).

-

-

Data Analysis:

-

Integrate the peak areas of the labeled and unlabeled lipid species.

-

Calculate the fractional enrichment of the label in different lipid pools over time to determine metabolic flux rates.

-

Quantification of Myristic Acid in Plasma using this compound as an Internal Standard

This protocol describes the use of this compound as an internal standard for the accurate quantification of myristic acid in a plasma sample by GC-MS.

Materials:

-

This compound

-

Unlabeled myristic acid for calibration curve

-

Plasma sample

-

Methanol

-

Acetyl chloride

-

Sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Sample Preparation:

-

Thaw the plasma sample on ice.

-

To a known volume of plasma (e.g., 100 µL), add a known amount of this compound internal standard solution.

-

-

Lipid Extraction and Saponification:

-

Extract the total lipids from the plasma using a method like the Folch extraction (chloroform:methanol).

-

Saponify the lipid extract by adding methanolic KOH to release the fatty acids from complex lipids.

-

-

Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

Acidify the sample and extract the free fatty acids into hexane.

-

Evaporate the hexane and derivatize the fatty acids to their methyl esters by adding methanolic HCl or acetyl chloride in methanol and heating. This step improves the volatility of the fatty acids for GC analysis.

-

Neutralize the reaction with a sodium bicarbonate solution and extract the FAMEs into hexane.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

-

GC-MS Analysis:

-

Inject an aliquot of the FAME extract onto a GC-MS system.

-

Use a suitable GC column for fatty acid analysis (e.g., a polar capillary column).

-

Operate the mass spectrometer in selected ion monitoring (SIM) mode to monitor for the characteristic ions of myristic acid methyl ester and this compound methyl ester.

-

-

Quantification:

-

Prepare a calibration curve by analyzing known amounts of unlabeled myristic acid with a constant amount of the this compound internal standard.

-

Calculate the ratio of the peak area of the unlabeled myristic acid to the peak area of the internal standard for both the calibration standards and the unknown sample.

-

Determine the concentration of myristic acid in the plasma sample by comparing its peak area ratio to the calibration curve.

-

Visualizing Workflows and Pathways

Experimental Workflow for Stable Isotope Tracing

References

- 1. benchchem.com [benchchem.com]

- 2. ckisotopes.com [ckisotopes.com]

- 3. Myristoylation and Membrane Binding Regulate c-Src Stability and Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Myristoylation and membrane binding regulate c-Src stability and kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to Myristic Acid-13C3: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, applications, and detailed experimental methodologies related to Myristic acid-13C3. This stable isotope-labeled fatty acid is a powerful tool in metabolic research, offering a non-radioactive method to trace the uptake, trafficking, and metabolism of myristic acid in various biological systems.

Core Chemical and Physical Properties

This compound, a saturated fatty acid with 14 carbon atoms, is isotopically labeled with three Carbon-13 atoms. This labeling provides a distinct mass shift, enabling its differentiation from the endogenous, unlabeled myristic acid pool in mass spectrometry-based analyses. The physical and chemical properties of this compound are largely comparable to those of its unlabeled counterpart.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₁¹³C₃H₂₈O₂ | [1] |

| Molecular Weight | 231.35 g/mol | [1][2] |

| CAS Number (Labeled) | 202114-49-6 | [1] |

| CAS Number (Unlabeled) | 544-63-8 | [1] |

| Appearance | White to yellowish-white solid or powder | --- |

| Melting Point | ~52-54 °C (literature for similar isotopologues) | --- |

| Boiling Point | ~250 °C at 100 mmHg (literature for similar isotopologues) | --- |

| Solubility | Poorly soluble in water. Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF). | --- |

| Purity | Typically ≥98% | --- |

| Isotopic Purity | Typically ≥99 atom % ¹³C | --- |

Note: Some physical properties are extrapolated from data for unlabeled myristic acid and other ¹³C-labeled isotopologues, as specific data for the 13C3 variant is not always available. The isotopic labeling is not expected to significantly alter these physical properties.

Applications in Research and Drug Development

This compound is a versatile tool primarily employed in metabolic research and drug development. Its key applications include:

-

Metabolic Flux Analysis (MFA): As a stable isotope tracer, it allows for the quantitative analysis of fatty acid metabolic pathways, including fatty acid oxidation (beta-oxidation) and incorporation into complex lipids.[2]

-

Tracing Protein N-Myristoylation: N-myristoylation is a crucial lipid modification where myristic acid is attached to the N-terminal glycine (B1666218) of many proteins, influencing their localization and function. This compound can be used to track this post-translational modification and study its dynamics.

-

Lipidomics: It serves as an internal standard for the accurate quantification of myristic acid and other fatty acids in complex biological samples using mass spectrometry.[2]

-

Drug Discovery: To assess the effects of drug candidates on fatty acid metabolism and related signaling pathways.

Experimental Protocols

The following sections provide detailed methodologies for common experiments utilizing this compound.

In Vitro Metabolic Labeling of Cultured Cells

This protocol outlines the procedure for labeling cultured mammalian cells with this compound to trace its incorporation into cellular lipids.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

Methanol (B129727), Chloroform (B151607), Water (LC-MS grade)

-

Cell scraper

-

Centrifuge tubes

Procedure:

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and grow to the desired confluency (typically 70-80%).

-

Preparation of Labeling Medium:

-

Prepare a stock solution of this compound complexed to fatty acid-free BSA. A 5:1 molar ratio of fatty acid to BSA is commonly used.

-

Briefly, dissolve this compound in ethanol. In a separate tube, dissolve fatty acid-free BSA in sterile PBS.

-

Slowly add the this compound solution to the BSA solution while vortexing to facilitate complex formation.

-

Sterile-filter the resulting solution.

-

Supplement the base cell culture medium with the this compound-BSA complex to the desired final concentration (e.g., 10-50 µM).

-

-

Metabolic Labeling:

-

Aspirate the complete medium from the cells and wash once with sterile PBS.

-

Add the prepared labeling medium to the cells.

-

Incubate the cells for the desired period (e.g., 4, 8, 12, or 24 hours) under standard culture conditions (37°C, 5% CO₂).

-

-

Cell Harvest and Lipid Extraction:

-

At the end of the incubation period, aspirate the labeling medium and wash the cells twice with ice-cold PBS.

-

Add ice-cold methanol to the wells and use a cell scraper to detach the cells.

-

Transfer the cell suspension to a glass tube for lipid extraction.

-

Lipid Extraction from Labeled Cells (Bligh-Dyer Method)

This protocol describes a standard method for extracting lipids from the cell pellets obtained after metabolic labeling.

Materials:

-

Cell pellet in methanol

-

Chloroform (LC-MS grade)

-

Water (LC-MS grade)

-

Vortex mixer

-

Centrifuge

Procedure:

-

To the cell suspension in methanol, add chloroform and water in a ratio of 1:1:0.9 (Methanol:Chloroform:Water).

-

Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.

-

Centrifuge the mixture at 1,000 x g for 10 minutes at 4°C to separate the phases.

-

Three phases will be visible: an upper aqueous phase (containing polar metabolites), a lower organic phase (containing lipids), and a protein pellet at the interface.

-

Carefully collect the lower organic phase containing the labeled lipids into a new glass tube.

-

Dry the lipid extract under a stream of nitrogen gas.

-

The dried lipid extract can be reconstituted in an appropriate solvent for subsequent analysis by mass spectrometry.

Sample Preparation for Mass Spectrometry (GC-MS Analysis of Fatty Acid Methyl Esters - FAMEs)

For GC-MS analysis, fatty acids are typically derivatized to their more volatile fatty acid methyl esters (FAMEs).

Materials:

-

Dried lipid extract

-

Methanol with 2.5% H₂SO₄

-

Saturated NaCl solution

-

Anhydrous sodium sulfate (B86663)

-

GC-MS instrument

Procedure:

-

Derivatization:

-

Add 1 mL of methanol with 2.5% H₂SO₄ to the dried lipid extract.

-

Heat the mixture at 80°C for 1 hour.

-

-

Extraction of FAMEs:

-

After cooling, add 1 mL of hexane and 0.5 mL of saturated NaCl solution.

-

Vortex thoroughly and centrifuge to separate the phases.

-

Carefully collect the upper hexane layer containing the FAMEs.

-

-

Drying and Analysis:

-

Pass the hexane extract through a small column of anhydrous sodium sulfate to remove any residual water.

-

Evaporate the hexane under a gentle stream of nitrogen.

-

Reconstitute the FAMEs in a small volume of hexane for injection into the GC-MS.

-

-

GC-MS Analysis:

-

Analyze the sample using a GC-MS system equipped with a suitable column (e.g., a polar capillary column).

-

Monitor for the mass-to-charge ratio (m/z) corresponding to the unlabeled myristate methyl ester and the 13C3-labeled myristate methyl ester to determine the extent of incorporation.

-

Visualization of a Key Metabolic Pathway

N-Myristoylation Signaling Pathway

Protein N-myristoylation is a critical lipid modification that can be traced using this compound. The following diagram illustrates the key steps in this pathway.

Caption: N-Myristoylation pathway traced with this compound.

Experimental Workflow for Tracing N-Myristoylation

The following diagram outlines a typical experimental workflow for studying protein N-myristoylation using this compound.

Caption: Workflow for N-myristoylated protein analysis.

This guide provides a foundational understanding of this compound for researchers. For specific applications, further optimization of the provided protocols may be necessary. Always refer to the manufacturer's safety data sheet (SDS) before handling the compound.

References

Myristic Acid-13C3: A Technical Guide for Researchers

CAS Number: 202114-49-6

Myristic acid-13C3 is a stable isotope-labeled form of myristic acid, a saturated fatty acid with a 14-carbon backbone. In this isotopologue, three carbon atoms are replaced with the heavy isotope ¹³C. This labeling makes it a powerful tool for researchers, particularly in the fields of metabolomics, lipidomics, and drug development, allowing for the tracing of myristic acid's metabolic fate and its incorporation into various biomolecules without the use of radioactivity. This technical guide provides an in-depth overview of this compound, its properties, key applications, and detailed experimental protocols.

Physicochemical Properties

This compound shares the same chemical properties as its unlabeled counterpart, but its increased mass allows for its distinction in mass spectrometry-based analyses.

| Property | Value | Reference |

| CAS Number | 202114-49-6 | MedChemExpress |

| Molecular Formula | C₁₁[¹³C]₃H₂₈O₂ | BOC Sciences |

| Molecular Weight | 231.35 g/mol | BOC Sciences |

| Isotopic Purity | ≥99% | MedChemExpress |

| Chemical Purity | ≥98% | Cambridge Isotope Laboratories, Inc. |

| Physical State | Solid | N/A |

| Synonyms | Tetradecanoic acid-1,2,3-¹³C₃ | Eurisotop |

Safety and Handling

This compound is classified as causing skin and eye irritation. Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. Work in a well-ventilated area to avoid inhalation of dust.

Key Applications in Research

The primary application of this compound is as a tracer in metabolic studies, particularly in metabolic flux analysis (MFA) and in the investigation of protein N-myristoylation.

Metabolic Flux Analysis (MFA)

¹³C-MFA is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic pathways. By supplying cells with a ¹³C-labeled substrate like this compound, researchers can track the incorporation of the heavy isotope into downstream metabolites. This provides a detailed snapshot of the metabolic network, revealing how cells utilize fatty acids and how these pathways are altered in disease states or in response to drug treatment.

Protein N-Myristoylation

N-myristoylation is a crucial co- and post-translational lipid modification where myristic acid is covalently attached to the N-terminal glycine (B1666218) residue of a target protein. This modification is catalyzed by the enzyme N-myristoyltransferase (NMT) and plays a vital role in protein localization, stability, and function. Dysregulation of N-myristoylation is implicated in various diseases, including cancer and infectious diseases, making NMT a potential drug target. This compound can be used to trace the incorporation of myristic acid into proteins, enabling the study of NMT activity and the identification of myristoylated proteins.

Experimental Protocols

The following are generalized protocols for the use of this compound in cell culture experiments. Researchers should optimize these protocols for their specific cell type and experimental goals.

Protocol 1: ¹³C-Labeling of Cellular Lipids with this compound

This protocol outlines the steps for labeling cellular lipids in cultured mammalian cells using this compound.

Materials:

-

This compound

-

Cultured mammalian cells

-

Standard culture medium

-

Phosphate-buffered saline (PBS), ice-cold

-

Solvents for lipid extraction (e.g., methanol, chloroform, or MTBE)

-

Cell scraper

Procedure:

-

Cell Culture: Culture cells to the desired confluency in standard culture medium.

-

Medium Exchange: Aspirate the standard culture medium and wash the cells twice with pre-warmed PBS to remove unlabeled myristic acid.

-

Labeling: Add pre-warmed culture medium containing this compound to the cells. The optimal concentration and labeling time should be determined empirically, but a starting point could be in the low micromolar range for a period of several hours to 24 hours.

-

Cell Harvesting: To halt metabolic activity, quickly aspirate the labeling medium and place the culture dish on ice.

-

Wash the cells twice with ice-cold PBS.

-

Add a small volume of ice-cold PBS and use a cell scraper to detach the cells.

-

Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at a low speed (e.g., 500 x g) for 5 minutes at 4°C.

-

Lipid Extraction: Proceed with your chosen lipid extraction protocol. A common method is the Bligh-Dyer or Folch extraction using a chloroform/methanol/water solvent system. Alternatively, a methyl-tert-butyl ether (MTBE) based extraction can be used.

-

Sample Analysis: The extracted lipids can then be analyzed by mass spectrometry (GC-MS or LC-MS) to determine the incorporation of ¹³C from this compound into different lipid species.

Protocol 2: Analysis of ¹³C-Labeled Fatty Acids by GC-MS

This protocol describes the derivatization and analysis of ¹³C-labeled fatty acids by Gas Chromatography-Mass Spectrometry (GC-MS). Derivatization to fatty acid methyl esters (FAMEs) is necessary to increase their volatility for GC analysis.

Materials:

-

Extracted lipid sample containing ¹³C-labeled fatty acids

-

12% Boron trichloride-methanol solution (BCl₃-methanol)

-

Water

Procedure:

-

Esterification: To the dried fatty acid sample, add 2 mL of 12% BCl₃-methanol solution.

-

Heat the mixture at 60°C for 10 minutes.

-

After cooling, add 1 mL of water and 1 mL of hexane.

-

Shake vigorously to extract the FAMEs into the upper hexane layer.

-

Carefully transfer the upper hexane layer to a clean vial for GC-MS analysis.

-

GC-MS Analysis: Inject the FAMEs onto a suitable GC column (e.g., a polar capillary column) coupled to a mass spectrometer. The mass spectrometer will detect the mass shift in the fatty acid fragments containing ¹³C, allowing for the quantification of isotopic enrichment.

Signaling Pathway and Experimental Workflow

N-Myristoylation Signaling Pathway

The process of N-myristoylation begins with the activation of myristic acid to myristoyl-CoA, which is then transferred to the N-terminal glycine of a target protein by N-myristoyltransferase (NMT).

General Experimental Workflow for a ¹³C-Labeling Study

The following diagram illustrates a typical workflow for a metabolic labeling experiment using this compound.

Unraveling the Molecular Weight of Myristic Acid-13C3: A Technical Overview

This guide provides a detailed analysis of the molecular weight of Myristic acid-13C3, a stable isotope-labeled form of myristic acid. This information is crucial for researchers in drug development and metabolic studies who utilize isotopic labeling for tracing and quantification.

Understanding Myristic Acid

Myristic acid, systematically known as tetradecanoic acid, is a saturated fatty acid with the chemical formula C14H28O2.[1][2][3] It is a common constituent of many animal and vegetable fats. The average molecular weight of naturally occurring myristic acid is approximately 228.37 g/mol .[4][5][6][7][8]

The Role of Carbon-13 Isotopes

Carbon-13 (13C) is a stable, non-radioactive isotope of carbon, containing six protons and seven neutrons.[9][10] This gives it an atomic mass of approximately 13 amu.[11] In contrast, the more abundant carbon-12 (12C) has six protons and six neutrons, with an atomic mass of exactly 12 amu. The precise atomic mass of carbon-13 is 13.003354835 Da.[9][12][13] The incorporation of 13C atoms into a molecule increases its molecular weight, allowing it to be distinguished from its unlabeled counterpart by mass spectrometry.

Calculating the Molecular Weight of this compound

To determine the molecular weight of this compound, three carbon-12 atoms in the myristic acid molecule are replaced with three carbon-13 atoms. This substitution results in a precise mass increase.

The calculation of the monoisotopic mass, which is the mass of a molecule calculated using the exact masses of the most abundant isotopes of its constituent elements, provides the most accurate molecular weight for a specific isotopic composition.

Data for Molecular Weight Calculation

| Component | Standard Molecular Formula | Average Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) |

| Myristic Acid | C14H28O2 | 228.37 | 228.20893 |

| This compound | 13C3C11H28O2 | Not Applicable | 231.21896 |

| Isotope | Exact Atomic Mass (Da) |

| 12C | 12.000000000 |

| 13C | 13.003354835 |

| 1H | 1.007825032 |

| 16O | 15.994914620 |

The monoisotopic mass of standard myristic acid (C14H28O2) is calculated as: (14 * 12.000000000) + (28 * 1.007825032) + (2 * 15.994914620) = 228.20893 Da

For this compound, three 12C atoms are replaced by three 13C atoms. The change in mass is: 3 * (13.003354835 Da - 12.000000000 Da) = 3.010064505 Da

Therefore, the monoisotopic mass of this compound is: 228.20893 Da + 3.010064505 Da = 231.218994505 Da

For practical laboratory purposes, the molecular weight is often rounded. The average molecular weight of this compound would be approximately 231.40 g/mol .

Logical Workflow for Molecular Weight Determination

The process of calculating the molecular weight of an isotopically labeled compound follows a clear logical progression. This can be visualized as follows:

Caption: Calculation workflow for this compound molecular weight.

References

- 1. Myristic acid - Wikipedia [en.wikipedia.org]

- 2. Acids & Fatty Acids - Myristic Acid [unicareingredients.com]

- 3. Chempri [chempri.com]

- 4. Myristic Acid | SIELC Technologies [sielc.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Myristic Acid | C14H28O2 | CID 11005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. usbio.net [usbio.net]

- 9. Carbon-13 - Wikipedia [en.wikipedia.org]

- 10. quora.com [quora.com]

- 11. Illustrated Glossary of Organic Chemistry - Carbon-13 (13C) [chem.ucla.edu]

- 12. Isotopes Matter [isotopesmatter.com]

- 13. Isotope data for carbon-13 in the Periodic Table [periodictable.com]

A Technical Guide to the Isotopic Purity of Myristic Acid-13C3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Myristic acid-13C3, a stable isotope-labeled fatty acid crucial for metabolic research and drug development. It details the methodologies for determining its isotopic purity, outlines its synthesis and purification, and explores its application in tracing metabolic pathways.

Quantitative Data Summary

The isotopic and chemical purity of this compound are critical parameters for its use as a tracer and internal standard.[1] Commercially available this compound is characterized by high enrichment of the 13C isotope at specific carbon positions and overall chemical purity. Below is a summary of typical specifications from leading suppliers.

| Supplier/Manufacturer | Isotopic Purity (Atom % 13C) | Chemical Purity | Labeled Positions | Analytical Techniques Used |

| Cambridge Isotope Laboratories, Inc. | 99% | ≥98% | 1, 2, 3 | NMR, GC-MS, LC-MS |

| MedChemExpress | Not explicitly stated for isotopic purity | 99.9% | 1, 2, 3 | NMR, GC-MS, LC-MS |

Note: Isotopic purity refers to the percentage of molecules that contain the 13C isotope at the designated positions, while chemical purity indicates the percentage of the sample that is myristic acid.

Synthesis and Purification of this compound

The synthesis of this compound involves the introduction of three carbon-13 atoms into the myristic acid backbone. A common synthetic approach involves the use of 13C-labeled precursors and standard organic chemistry reactions.

Experimental Protocol: Synthesis of [1,2,3-13C3]tetradecanoic acid

This protocol is adapted from established methods for synthesizing 13C-labeled fatty acids.[2]

Materials:

-

[1,2-13C2]Diethyl malonate

-

Sodium ethoxide

-

[13C]Potassium cyanide (K13CN)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Sodium hydroxide (B78521) (NaOH)

-

Standard laboratory glassware and purification apparatus (distillation, chromatography)

Procedure:

-

Alkylation of Diethyl Malonate: React 1-bromoundecane with [1,2-13C2]diethyl sodiomalonate. The diethyl sodiomalonate is prepared by treating [1,2-13C2]diethyl malonate with sodium ethoxide. This reaction forms diethyl (13C2)dodecylmalonate.

-

Hydrolysis and Decarboxylation: The resulting ester is saponified using a strong base like sodium hydroxide, followed by acidification with hydrochloric acid and heating to induce decarboxylation. This yields [1,2-13C2]tetradecanoic acid.

-

Chain Extension (Introduction of the third 13C):

-

The [1,2-13C2]tetradecanoic acid is converted to its corresponding 1-bromo-[1,2-13C2]tridecane via a suitable bromination reaction.

-

Treat the 1-bromo-[1,2-13C2]tridecane with K13CN to form the 13C-labeled nitrile.[2]

-

Hydrolyze the nitrile with a strong acid or base to yield [1,2,3-13C3]tetradecanoic acid.[2]

-

-

Purification: The final product is purified by recrystallization or distillation under reduced pressure to achieve high chemical purity.

Determination of Isotopic Purity

The isotopic purity of this compound is primarily determined using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Protocol: Isotopic Purity Analysis by GC-MS

Sample Preparation and Derivatization:

-

Esterification: To enhance volatility for GC analysis, myristic acid is converted to its methyl ester (FAME). To a dried sample of this compound, add 2 mL of 12% Boron trichloride-methanol solution.

-

Heating: Heat the mixture at 60°C for 10 minutes.

-

Extraction: After cooling, add 1 mL of water and 1 mL of hexane (B92381). Shake the mixture vigorously to extract the Fatty Acid Methyl Esters (FAMEs) into the hexane layer.

-

Sample Collection: Carefully transfer the upper hexane layer to a clean vial for GC-MS analysis.

GC-MS Analysis:

-

Gas Chromatograph (GC):

-

Column: A suitable capillary column for FAME analysis (e.g., CP-Sil for FAME).

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Temperature Program: An appropriate temperature gradient to ensure separation of myristic acid methyl ester from other potential fatty acids.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) or Chemical Ionization (CI). Negative Chemical Ionization (NCI) after derivatization with pentafluorobenzyl bromide (PFBBr) is particularly useful as it produces an unfragmented molecular ion, which is advantageous for stable isotope enrichment studies.[3]

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Data Acquisition: Full scan mode to observe the entire mass spectrum and Selected Ion Monitoring (SIM) to monitor specific ions of interest (e.g., the molecular ions of unlabeled and 13C3-labeled myristic acid methyl ester).

-

Data Analysis:

-

Identify the Molecular Ion Peak: Locate the molecular ion peak ([M]+) for the myristic acid methyl ester. The unlabeled molecule will have a specific m/z, and the 13C3-labeled molecule will have an m/z that is 3 units higher.

-

Determine Peak Areas: Integrate the peak areas for the isotopologues (M, M+1, M+2, M+3, etc.).

-

Correct for Natural Isotope Abundance: The naturally occurring 13C in the unlabeled myristic acid will contribute to the M+1 and M+2 peaks. This natural abundance must be calculated and subtracted from the observed peak areas of the labeled sample to accurately determine the enrichment of the 13C3 label.

-

Calculate Isotopic Purity: The isotopic purity is calculated as the ratio of the corrected peak area of the M+3 isotopologue to the sum of the peak areas of all isotopologues.

Visualization of Workflows and Pathways

Logical Workflow for Isotopic Purity Determination

The following diagram illustrates the logical steps involved in determining the isotopic purity of this compound.

Caption: Workflow for Isotopic Purity Determination of this compound.

Experimental Workflow for Sample Analysis

This diagram outlines the hands-on experimental process from receiving the sample to obtaining the analytical data.

Caption: Experimental Workflow for GC-MS Analysis of this compound.

Metabolic Fate and Signaling Pathway of this compound

Myristic acid plays a significant role in cellular metabolism, including protein modification and energy storage. This compound can be used to trace these pathways.

One key pathway is N-myristoylation, where myristic acid is attached to the N-terminal glycine (B1666218) of specific proteins.[4][5] This modification is crucial for protein localization and function.[6] Myristic acid is also a precursor for the synthesis of longer-chain fatty acids and can be incorporated into triglycerides for energy storage.[7]

The diagram below illustrates how this compound can be traced through these metabolic routes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Synthesis of carbon-13-labeled tetradecanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [New regulatory and signal functions for myristic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. mdpi.com [mdpi.com]

Whitepaper: The Metabolic Fate of Myristic Acid-13C3

Audience: Researchers, scientists, and drug development professionals.

Abstract

Stable isotope labeling is a powerful technique for elucidating the dynamics of metabolic pathways, offering a quantitative understanding beyond traditional metabolomics.[1][2] Myristic acid-13C3, a stable isotope-labeled version of the 14-carbon saturated fatty acid, serves as a critical tracer for investigating lipid metabolism and protein modification.[3][4] Myristic acid is not merely an energy substrate but also a key player in cellular signaling through the irreversible modification of proteins, known as N-myristoylation.[5][6] This guide provides an in-depth overview of the metabolic fate of this compound, detailing its primary metabolic pathways, comprehensive experimental protocols for in vivo and in vitro tracing, and analytical strategies. The content is designed to equip researchers with the foundational knowledge and practical methodologies required to leverage this compound in metabolic studies and drug development contexts.

Introduction to Myristic Acid and Isotope Tracing

Myristic acid, or tetradecanoic acid, is a saturated fatty acid found in various animal and vegetable fats.[3][7] In addition to its role in energy storage and membrane structure, myristic acid is the substrate for myristoylation, a lipid modification where a myristoyl group is attached to the N-terminal glycine (B1666218) of many eukaryotic and viral proteins.[5][8] This modification is crucial for membrane targeting, signal transduction, and protein-protein interactions.[8][9]

The use of stable isotope-labeled compounds, such as this compound, allows researchers to trace the journey of these molecules through complex biological systems.[3][4] By introducing a substrate enriched with 13C, the heavy isotope can be tracked as it is incorporated into downstream metabolites.[2] Analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can distinguish between labeled and unlabeled molecules, providing a dynamic view of metabolic fluxes.[2][10] This approach is invaluable for understanding disease states and the mechanisms of action for therapeutic interventions.[2][10]

Core Metabolic Pathways of Myristic Acid

Once it enters the cell, myristic acid is rapidly activated and directed into several key metabolic pathways. Its metabolism is noted to be faster compared to longer-chain fatty acids like palmitic acid.[11][12]

Activation to Myristoyl-CoA

Before entering metabolic pathways, myristic acid must be activated. This is achieved by the addition of a coenzyme A (CoA) molecule, a reaction catalyzed by acyl-CoA synthetase, to form myristoyl-CoA. This activated form is the central hub for all subsequent metabolic fates.

Beta-Oxidation for Energy Production

For energy generation, myristoyl-CoA enters the mitochondria and undergoes β-oxidation.[13] In this process, the fatty acid chain is sequentially cleaved into two-carbon units of acetyl-CoA.[13] These acetyl-CoA units can then enter the tricarboxylic acid (TAC) cycle to produce NADH and FADH2, which fuel ATP synthesis via the electron transport chain.[13][14]

Elongation and Desaturation

Myristic acid can be elongated to form longer-chain fatty acids. For instance, it is a precursor to palmitic acid (16:0), a highly abundant saturated fatty acid.[11][15] This process involves the addition of two-carbon units and occurs in the endoplasmic reticulum.

Incorporation into Complex Lipids

Myristoyl-CoA serves as a building block for the synthesis of various complex lipids.[1] These include:

-

Triglycerides (TAGs): The primary form of energy storage in cells.

-

Phospholipids (e.g., Phosphatidylcholine): Essential structural components of cellular membranes.

-

Cholesteryl Esters: A storage form of cholesterol.

The 13C label from this compound can be traced into these larger lipid molecules, revealing the dynamics of their synthesis and turnover.[1]

Protein N-Myristoylation

A critical and highly specific fate of myristic acid is its use in protein N-myristoylation. This process, catalyzed by N-myristoyltransferase (NMT), involves the covalent attachment of a myristoyl group to an N-terminal glycine residue of a target protein.[5][6] This modification can occur either during protein synthesis (co-translationally) or after (post-translationally).[8] Myristoylation is vital for the function of numerous proteins involved in signaling pathways, immune responses, and viral replication, making NMT an attractive drug target.[6][9]

Experimental Protocols for this compound Tracing

Stable isotope tracing experiments require meticulous planning and execution, from tracer administration to sample analysis.

In Vivo Experimental Workflow (Animal Models)

This protocol provides a general framework for an in vivo tracing study in mice. All animal procedures must adhere to institutional guidelines.

A. Tracer Administration:

-

Preparation: For oral gavage, this compound can be mixed with a vehicle like corn oil. For intravenous infusion, it can be formulated in a solution with fatty-acid-free bovine serum albumin (BSA).[1][14] A typical dosage for oral administration is 150 mg/kg.[1]

-

Fasting: To increase the fractional enrichment of the tracer, mice may be fasted for 6-12 hours prior to infusion.[2][16]

-

Administration:

-

Intravenous Infusion: A catheter is placed in the lateral tail vein. A bolus injection may be followed by a continuous infusion to maintain a steady-state concentration of the tracer in the plasma.[2][16]

-

Oral Gavage: A feeding tube is used to administer the tracer solution directly into the stomach.[17]

-

B. Sample Collection:

-

Blood: Blood samples can be collected serially (e.g., every hour) via retro-orbital puncture into EDTA tubes to monitor plasma enrichment.[16]

-

Tissue Harvest: At the designated endpoint of the infusion, tissues of interest are surgically excised as rapidly as possible.[2]

-

Metabolic Quenching: To halt all metabolic activity instantly, tissues must be immediately freeze-clamped in liquid nitrogen.[2] Frozen tissues should be stored at -80°C until extraction.

C. Metabolite Extraction from Tissue:

-

Weigh the frozen tissue sample.

-

Add a pre-chilled extraction solvent (e.g., 80% methanol (B129727) in water, chilled to -80°C).[2]

-

Homogenize the tissue thoroughly on ice.

-

Perform a freeze-thaw cycle to ensure complete cell lysis.

-

Centrifuge at high speed to pellet proteins and debris.

-

Carefully collect the supernatant, which contains the metabolites, and transfer it to a new pre-chilled tube.[2]

-

For lipidomics, a biphasic extraction using a chloroform/methanol/water system is typically employed to separate lipids into the organic layer.[18]

-

Dry the extracts under a vacuum and store them at -80°C until analysis.[2]

Analytical Methodologies

The choice between GC-MS and LC-MS significantly impacts the quantitative analysis of 13C-labeled fatty acids.[10]

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Sample Volatility | Requires volatile analytes. | Suitable for a wide range of polarities and volatilities. |

| Derivatization | Mandatory for fatty acids to increase volatility. | Often not required, allowing analysis of intact lipids.[10] |

| Ionization | Primarily Electron Ionization (EI), leading to extensive fragmentation. | Softer ionization techniques (e.g., ESI, APCI) that produce intact molecular ions.[10] |

| Separation | Excellent resolution for separating fatty acid isomers.[10] | Good separation, particularly with modern column chemistries. |

| Analysis of Complex Lipids | Can be challenging due to fragmentation of larger molecules.[10] | Well-suited for the analysis of intact complex lipids like triglycerides and phospholipids.[1][10] |

| Isotope Pattern Analysis | Fragmentation can complicate the interpretation of 13C incorporation. | Clearer interpretation of isotopic patterns from intact molecular ions. |

Table 1: Comparison of GC-MS and LC-MS for 13C-Labeled Fatty Acid Analysis.[10]

A. LC-MS Analysis:

-

Sample Preparation: Reconstitute dried extracts in an appropriate solvent (e.g., 90% isopropyl alcohol, 5% chloroform, 5% methanol).[18]

-

Chromatography: Inject the sample onto a suitable LC column (e.g., a C18 column) for separation.

-

Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[1] Data can be acquired in full scan mode to capture all ions or using targeted methods like multiple reaction monitoring (MRM).[1]

-

Data Analysis: Extract selected ion chromatograms for the unlabeled (M+0) and labeled isotopologues (e.g., M+3 for this compound) of myristic acid and its downstream metabolites. The concentration of labeled lipids is often determined from the peak area ratio of the analyte to a heavy-labeled internal standard.[1][19]

Quantitative Data & Metabolic Fate

Tracing studies with this compound allow for the quantification of its incorporation into various lipid pools over time. The data presented below is illustrative of typical findings in such experiments.

| Time Point | Myristoyl-CoA | Triglycerides (TAGs) | Phosphatidylcholine (PC) | Palmitate (16:0) |

| 30 Minutes | 65% | 15% | 10% | 5% |

| 4 Hours | 20% | 45% | 20% | 10% |

| 12 Hours | 5% | 35% | 25% | 20% |

Table 2: Illustrative Relative Incorporation of 13C from this compound into Major Metabolites in Hepatocytes. Data is conceptualized based on findings that myristic acid is rapidly incorporated into cellular triglycerides and elongated to palmitic acid.[11]

| Tissue | Total 13C-Lipid Accumulation (Relative Units) |

| Liver | 100 |

| Adipose Tissue | 85 |

| Heart | 60 |

| Skeletal Muscle | 45 |

| Brain | 15 |

Table 3: Illustrative Tissue Distribution of 13C-Labeled Lipids Following this compound Administration. This reflects the central role of the liver in lipid metabolism and the high energy demands of tissues like the heart.

Visualizing Metabolic Pathways and Workflows

Diagrams generated using DOT language help visualize the complex processes involved in this compound metabolism.

References

- 1. ckisotopes.com [ckisotopes.com]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Myristoylation - Wikipedia [en.wikipedia.org]

- 6. Proteomics Analysis of N-myristoylation - Creative Proteomics [creative-proteomics.com]

- 7. Myristic acid - Wikipedia [en.wikipedia.org]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. Myristoylation: An Important Protein Modification in the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Myristic acid, unlike palmitic acid, is rapidly metabolized in cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. jackwestin.com [jackwestin.com]

- 14. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Myristic acid utilization and processing in BC3H1 muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. escholarship.org [escholarship.org]

- 18. academic.oup.com [academic.oup.com]

- 19. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]

The Pivotal Role of Myristic Acid in Cellular Processes: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Myristoylation, the covalent attachment of the 14-carbon saturated fatty acid, myristic acid, to the N-terminal glycine (B1666218) of proteins, is a critical co- and post-translational modification that governs the function of a vast array of cellular and viral proteins. This lipidation event, catalyzed by N-myristoyltransferase (NMT), is fundamental to protein localization, protein-protein interactions, and the propagation of cellular signals. Dysregulation of myristoylation is increasingly implicated in the pathophysiology of numerous diseases, including cancer, viral infections, and parasitic diseases, making NMT a compelling target for therapeutic intervention. This technical guide provides an in-depth exploration of the biochemical underpinnings of myristoylation, its role in key signaling pathways, quantitative data on its functional impact, detailed experimental protocols for its investigation, and the current landscape of NMT inhibitors in drug development.

The Core of Myristoylation: A Biochemical Overview

Myristoylation is an irreversible lipid modification that predominantly occurs on a glycine residue at the N-terminus of a polypeptide chain. This process can happen either co-translationally, on nascent polypeptide chains following the removal of the initiator methionine, or post-translationally, often after proteolytic cleavage of a protein that exposes an internal glycine residue.[1][2] The enzyme responsible for this modification is N-myristoyltransferase (NMT), which utilizes myristoyl-CoA as the fatty acid donor.[1] In vertebrates, two isoforms of this enzyme, NMT1 and NMT2, have been identified.[1]

The attachment of the hydrophobic myristoyl group facilitates the anchoring of proteins to cellular membranes, a critical step for their function in many signaling cascades.[3] Beyond simple membrane tethering, myristoylation can also induce conformational changes in proteins, acting as a "molecular switch" that regulates their activity and interaction with other proteins.[4]

Quantitative Data on Myristoylation

The functional consequences of myristoylation can be quantified through various biochemical and biophysical assays. The following tables summarize key quantitative data related to N-myristoyltransferase kinetics, the membrane-binding affinity of myristoylated proteins, and the efficacy of NMT inhibitors.

Table 1: N-Myristoyltransferase (NMT) Enzyme Kinetics [5][6][7][8]

| Enzyme | Substrate (Acyl-CoA) | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Human NMT1 | Myristoyl-CoA | ~0.1 | ~1.5 | ~1.5 x 107 |

| Human NMT1 | Acetyl-CoA | ~10.1 | ~0.03 | ~3.0 x 103 |

Note: The significantly higher catalytic efficiency (kcat/Km) for myristoyl-CoA over acetyl-CoA, despite NMT1's ability to utilize both in vitro, highlights the enzyme's strong preference for myristic acid in a cellular context. The much lower Km for myristoyl-CoA indicates a much higher binding affinity.[5][6][7][8]

Table 2: Membrane Binding Affinity of Myristoylated Proteins [3][9]

| Protein | Lipid Vesicle Composition | Kd (nM) | Fold Increase in Affinity (Myristoylated vs. Non-myristoylated) |

| c-Src | 2:1 Phosphatidylcholine/Phosphatidylserine | 600 | ~2500 |

| p60src peptide | Red cell membrane vesicles | 2.7 | Not competed by non-myristoylated peptide |

Note: The dissociation constant (Kd) is a measure of binding affinity, with lower values indicating stronger binding. The presence of the myristoyl group dramatically increases the affinity of c-Src for membranes containing acidic phospholipids.[3][9]

Table 3: Potency of N-Myristoyltransferase Inhibitors [10][11][12]

| Inhibitor | Target | IC50 (nM) | Cell Line/Assay Condition |

| PCLX-001 (Zelenirstat) | NMT1 | 5 | Enzyme inhibition assay |

| PCLX-001 (Zelenirstat) | NMT2 | 8 | Enzyme inhibition assay |

| MYX2449 (ADC) | Her2+ BT474 cells | 0.2 (EC50) | Cell viability assay |

Note: IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. EC50 is the concentration of a drug that gives a half-maximal response. PCLX-001 is a potent dual inhibitor of NMT1 and NMT2. MYX2449 is an antibody-drug conjugate utilizing an NMT inhibitor payload.[10][11][12]

Myristoylation in Cellular Signaling Pathways

Myristoylation is a key regulatory mechanism in a multitude of signaling pathways critical for cell growth, differentiation, and survival.

Src Family Kinases (SFKs)

c-Src, a proto-oncogenic non-receptor tyrosine kinase, is a well-characterized myristoylated protein. Myristoylation is essential for its localization to the plasma membrane, a prerequisite for its role in signal transduction pathways that regulate cell proliferation, adhesion, and migration.[13][14] The myristoyl group, in conjunction with a polybasic region in the N-terminus, facilitates the stable association of c-Src with the inner leaflet of the plasma membrane.[3]

G-Protein Signaling

Heterotrimeric G proteins, key molecular switches in signal transduction, are often myristoylated on their α-subunit.[15][16] This modification enhances the affinity of the Gα subunit for the Gβγ dimer and facilitates their interaction with G protein-coupled receptors (GPCRs) at the plasma membrane.[15] The myristoyl group can be sequestered in a hydrophobic pocket in the inactive GDP-bound state and becomes exposed upon GTP binding, contributing to the dynamic regulation of G protein localization and signaling.[4]

Viral Assembly: The Case of HIV-1 Gag

Myristoylation is a critical modification for the assembly and budding of many viruses, including the Human Immunodeficiency Virus 1 (HIV-1). The HIV-1 Gag polyprotein is myristoylated at its N-terminal glycine, a modification that is essential for its targeting to the plasma membrane, where viral assembly occurs.[17][18] The myristoyl group acts as a membrane anchor, facilitating the multimerization of Gag proteins and the formation of immature viral particles.[19][20]

Experimental Protocols for Studying Myristoylation

Investigating protein myristoylation requires a combination of techniques for labeling, detection, and identification. Below are detailed methodologies for key experiments.

Metabolic Labeling of Myristoylated Proteins with Analogs

This method allows for the in vivo incorporation of a modified myristic acid analog into proteins, enabling their subsequent detection and purification.

Materials:

-

Cell culture medium and supplements

-

Myristic acid analog with a clickable tag (e.g., alkynyl-myristic acid)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protein quantitation assay (e.g., BCA assay)

-

Click chemistry reagents (e.g., biotin-azide or fluorescent-azide, copper(I) catalyst, ligand)

Protocol:

-

Culture cells to the desired confluency.

-

Replace the culture medium with a fresh medium containing the myristic acid analog. The optimal concentration and incubation time should be determined empirically for each cell line.

-

After incubation, wash the cells with ice-cold PBS and harvest them.

-

Lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Quantify the protein concentration of the cell lysate.

-

Perform the click chemistry reaction by adding the azide-tagged reporter molecule, copper(I) catalyst (e.g., CuSO4 and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA) to the lysate.

-

Incubate the reaction mixture at room temperature with gentle agitation.

-

The labeled proteins can now be detected by in-gel fluorescence scanning (if a fluorescent azide (B81097) was used) or enriched using streptavidin beads (if a biotin-azide was used) for subsequent analysis by Western blotting or mass spectrometry.[21][22][23]

Mass Spectrometry for Identification of Myristoylated Proteins and Sites

Mass spectrometry (MS) is a powerful tool for the definitive identification of myristoylated proteins and the precise localization of the modification site.

Protocol Outline:

-

Protein/Peptide Preparation: Myristoylated proteins can be enriched from cell lysates (e.g., after metabolic labeling and affinity purification) and then subjected to in-gel or in-solution digestion with a protease (e.g., trypsin).

-

LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).

-

Data Analysis: The MS/MS spectra are searched against a protein database to identify the peptides. The presence of a myristoylated peptide is confirmed by a mass shift of 210.198 Da (the mass of the myristoyl group) on the N-terminal glycine-containing peptide.[24] A characteristic neutral loss of the myristoyl group is often observed in the MS/MS spectrum, further confirming the modification.[24][25]

N-Myristoyltransferase as a Therapeutic Target

The essential role of NMT in the life cycle of various pathogens and in the proliferation of cancer cells has positioned it as an attractive target for drug development.

NMT Inhibitors in Oncology

Elevated NMT expression and activity have been observed in various cancers, and inhibition of NMT has been shown to induce apoptosis in cancer cells and reduce tumor growth in preclinical models.[26][27] Several small molecule inhibitors of NMT are in development, with some showing promising results in preclinical and early clinical trials.[11][28][29][30][31]

Table 4: Preclinical and Clinical Data for PCLX-001 (Zelenirstat) [2][10][11][28][29][30]

| Study Type | Model/Patient Population | Key Findings |

| Preclinical (in vivo) | B-cell lymphoma xenograft | Complete tumor regression. |

| Preclinical (in vivo) | Advanced solid tumor xenografts | Anticancer activity demonstrated. |

| Phase 1 Clinical Trial | Relapsed/refractory B-cell lymphomas and advanced solid tumors | Safe and well-tolerated up to 210 mg daily dose. Dose-limiting toxicities (gastrointestinal) observed at 280 mg. |

NMT Inhibitors for Infectious Diseases

NMT is also a validated therapeutic target for various infectious diseases caused by fungi, parasites (e.g., Leishmania, Trypanosoma), and viruses that rely on host NMT for the myristoylation of their proteins.[26]

Conclusion

Myristoylation is a fundamental cellular process with profound implications for protein function and signaling. Its involvement in the pathophysiology of cancer and infectious diseases has made N-myristoyltransferase a high-value target for therapeutic intervention. Continued research into the intricacies of myristoylation, aided by advanced experimental techniques, will undoubtedly uncover new biological insights and pave the way for the development of novel therapeutics targeting this critical modification.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. pnas.org [pnas.org]

- 4. Myristoylation exerts direct and allosteric effects on Gα conformation and dynamics in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Binding Affinity Determines Substrate Specificity and Enables Discovery of Substrates for N-Myristoyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Binding Affinity Determines Substrate Specificity and Enables Discovery of Substrates for N-Myristoyltransferases: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. ascopubs.org [ascopubs.org]

- 11. A first-in-human phase I trial of daily oral zelenirstat, a N-myristoyltransferase inhibitor, in patients with advanced solid tumors and relapsed/refractory B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Src family kinase - Wikipedia [en.wikipedia.org]

- 14. medschool.lsuhsc.edu [medschool.lsuhsc.edu]

- 15. Receptor-mediated changes at the myristoylated amino terminus of Gαil proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effect of N-Terminal Myristoylation on the Active Conformation of Gα [infoscience.epfl.ch]

- 17. researchgate.net [researchgate.net]

- 18. Gag-Pol Processing during HIV-1 Virion Maturation: A Systems Biology Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 19. HIV-1 Assembly, Budding, and Maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Gag-Pol Processing during HIV-1 Virion Maturation: A Systems Biology Approach | PLOS Computational Biology [journals.plos.org]

- 21. Multifunctional protein labeling via enzymatic N-terminal tagging and elaboration by click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Discovery of lipid-mediated protein–protein interactions in living cells using metabolic labeling with photoactivatable clickable probes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A Method to Generate and Analyze Modified Myristoylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Mass spectrometry analysis of synthetically myristoylated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. mdpi.com [mdpi.com]

- 27. communities.springernature.com [communities.springernature.com]

- 28. First Clinical Experience with an N-myristoyltransferase (NMT) inhibitor in a patient published [pacylex.com]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. geneonline.com [geneonline.com]

An In-Depth Technical Guide to Myristic Acid-13C3 for Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of Myristic acid-13C3, a stable isotope-labeled fatty acid, in metabolic research. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to employ this powerful tool for investigating fatty acid metabolism, protein N-myristoylation, and associated signaling pathways. This document details the underlying principles, experimental workflows, and data analysis strategies, supplemented with practical examples and visual guides.

Introduction: The Significance of Myristic Acid in Cellular Processes

Myristic acid, a 14-carbon saturated fatty acid, is a crucial component of cellular metabolism and signaling. Beyond its role in energy storage and membrane structure, myristic acid is covalently attached to the N-terminal glycine (B1666218) of a specific set of proteins in a modification known as N-myristoylation. This lipid modification is critical for protein localization, stability, and function, influencing a wide array of cellular processes including signal transduction, apoptosis, and oncogenesis.[1][2]

This compound is a stable isotope-labeled version of myristic acid, where three carbon atoms are replaced with the heavy isotope ¹³C. This labeling allows for the tracing and quantification of myristic acid and its metabolic products within cells and organisms without the use of radioactivity.[3] When introduced into a biological system, this compound is metabolized and incorporated into lipids and proteins, which can then be detected and quantified using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3] This makes it an invaluable tool for metabolic flux analysis and quantitative proteomics.

Principles of Stable Isotope Labeling with this compound

Stable isotope labeling by amino acids in cell culture (SILAC) is a widely used technique in quantitative proteomics.[3][4] A similar principle applies to the use of this compound for studying fatty acid metabolism and protein myristoylation. Cells are cultured in a medium where standard myristic acid is replaced with a known concentration of this compound.

Over time, the ¹³C-labeled myristic acid is activated to myristoyl-CoA and subsequently incorporated into two major classes of molecules:

-

Lipids: Triglycerides, phospholipids, and other complex lipids will incorporate the ¹³C label, allowing for the study of lipid synthesis, turnover, and trafficking.

-

Proteins: N-myristoyltransferases (NMTs) catalyze the attachment of myristoyl-CoA to the N-terminal glycine of target proteins.[1] By using this compound, newly myristoylated proteins become "heavy" labeled.

Mass spectrometry can then distinguish between the naturally abundant ("light") and the ¹³C-labeled ("heavy") forms of lipids and myristoylated peptides. The ratio of the heavy to light peak intensities provides a precise measure of the relative abundance of these molecules under different experimental conditions.[5][6]

Key Applications in Metabolic Research

Investigating Fatty Acid Metabolism and Lipidomics

This compound serves as an excellent tracer to delineate the pathways of fatty acid metabolism. By tracking the incorporation of the ¹³C label into various lipid species, researchers can quantify the rates of fatty acid uptake, elongation, desaturation, and incorporation into complex lipids. This approach is instrumental in understanding the metabolic reprogramming that occurs in diseases such as cancer, diabetes, and cardiovascular disorders.

Quantitative Analysis of Protein N-Myristoylation (Myristoylome)

A primary application of this compound is the quantitative analysis of the "myristoylome" – the complete set of N-myristoylated proteins in a cell or organism. This allows for the identification of novel myristoylated proteins and the quantification of changes in their myristoylation status in response to various stimuli or in different disease states.

Table 1: Hypothetical Quantitative Myristoylome Analysis

| Protein | Function | Fold Change (Treatment vs. Control) | p-value |

| c-Src | Tyrosine kinase, cell signaling | 2.5 | <0.01 |

| Gαi2 | G-protein subunit, signal transduction | 1.8 | <0.05 |

| ARF1 | GTP-binding protein, vesicular trafficking | 1.2 | >0.05 |

| BID | Pro-apoptotic protein | 3.1 (upon apoptosis induction) | <0.01 |

| FMNL1 | Formin protein, cytoskeleton regulation | 0.8 | >0.05 |

This table represents example data that could be generated from a quantitative proteomics experiment using this compound. The fold change indicates the relative abundance of the myristoylated form of the protein in the treated sample compared to the control.

Experimental Protocols

A generalized workflow for a this compound labeling experiment is presented below. Specific parameters such as cell type, labeling time, and concentration of the labeled fatty acid should be optimized for each experimental system.

Metabolic Labeling of Cultured Cells

-

Cell Culture: Plate cells at a desired density and allow them to adhere and grow in standard culture medium.

-

Preparation of Labeling Medium: Prepare culture medium supplemented with this compound. The final concentration typically ranges from 10 to 100 µM. It is often necessary to first dissolve the fatty acid in a small amount of ethanol (B145695) or DMSO and then complex it with fatty acid-free bovine serum albumin (BSA) for efficient delivery to the cells.

-

Labeling: Replace the standard medium with the this compound containing medium and incubate for a predetermined period (e.g., 6 to 48 hours). The incubation time will depend on the turnover rate of the lipids or proteins of interest.

-

Cell Harvest: After labeling, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove excess labeled fatty acid. Harvest the cells by scraping or trypsinization.

Sample Preparation for LC-MS/MS Analysis

For Lipidomics:

-

Lipid Extraction: Perform a lipid extraction using a standard method such as the Bligh-Dyer or Folch procedure.

-

Sample Preparation: Dry the lipid extract under a stream of nitrogen and reconstitute in a solvent compatible with the liquid chromatography (LC) system.

For Proteomics:

-

Cell Lysis: Lyse the cell pellet in a suitable buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysate using a standard assay (e.g., BCA).

-

Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.

-

Peptide Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column.

-

Fractionation (Optional): For complex samples, fractionation of the peptide mixture by techniques like high-pH reversed-phase chromatography can improve the depth of proteomic analysis.

LC-MS/MS Analysis and Data Processing

-

LC-MS/MS: Analyze the prepared lipid or peptide samples using a high-resolution mass spectrometer coupled to a liquid chromatography system.

-

Data Analysis: Use specialized software to identify and quantify the light (¹²C) and heavy (¹³C) forms of lipids or peptides. For proteomics, this involves searching the MS/MS data against a protein database and using software that can quantify SILAC-like data.

Visualization of Key Signaling Pathways

This compound is particularly useful for studying signaling pathways where N-myristoylation plays a critical regulatory role. The following diagrams, generated using the DOT language, illustrate some of these key pathways.

c-Src Kinase Activation

N-myristoylation is essential for the membrane localization and activation of the non-receptor tyrosine kinase c-Src.[7][8] The myristoyl group acts as a hydrophobic anchor that facilitates the association of c-Src with the plasma membrane, a prerequisite for its interaction with upstream activators and downstream substrates.[9][10]

Apoptosis Signaling

N-myristoylation also plays a crucial role in apoptosis.[1][11] During apoptosis, caspases cleave certain proteins, such as Bid, exposing a new N-terminal glycine residue.[12][13] This newly exposed glycine can then be myristoylated, leading to the translocation of the cleaved protein to the mitochondria, where it can promote the release of cytochrome c and activate the intrinsic apoptotic pathway.[12][14]

Conclusion

This compound is a versatile and powerful tool for the in-depth investigation of fatty acid metabolism and protein N-myristoylation. Its application in conjunction with modern mass spectrometry techniques enables the precise quantification of metabolic fluxes and changes in the myristoylome, providing valuable insights into the complex regulatory roles of myristic acid in health and disease. This guide serves as a foundational resource for researchers aiming to leverage this technology to advance their understanding of cellular signaling and to identify novel therapeutic targets.

References

- 1. Protein N-myristoylation: functions and mechanisms in control of innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Overview of SILAC Technology for Quantitative Proteomics - Creative Proteomics [creative-proteomics.com]

- 4. SILAC-Based Quantitative PTM Analysis - Creative Proteomics [creative-proteomics.com]

- 5. UWPR [proteomicsresource.washington.edu]

- 6. fulltext.calis.edu.cn [fulltext.calis.edu.cn]

- 7. Myristoylation and Membrane Binding Regulate c-Src Stability and Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Resumen de N-Myristoylation-Dependent c-Src Interactions - Dialnet [dialnet.unirioja.es]

- 10. molbiolcell.org [molbiolcell.org]

- 11. N-myristoylation: from cell biology to translational medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Myristoylation: An Important Protein Modification in the Immune Response [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. scilit.com [scilit.com]

A Deep Dive into Stable Isotope Labeling with Myristic Acid-¹³C₃: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles, experimental workflows, and applications of stable isotope labeling using Myristic acid-¹³C₃. This powerful tool offers a window into the dynamic cellular processes of protein N-myristoylation and fatty acid metabolism, providing critical insights for basic research and drug development.

Core Principles: Tracing the Path of a Labeled Fatty Acid

Stable isotope labeling with Myristic acid-¹³C₃ involves the introduction of a myristic acid molecule where three carbon atoms have been replaced with the heavy isotope, ¹³C. This non-radioactive label allows for the sensitive and specific tracking of myristic acid's metabolic fate within cells. The primary applications of this technique are rooted in two key areas:

-

Metabolic Flux Analysis (MFA): By tracing the incorporation of the ¹³C label into various downstream metabolites, researchers can quantify the rates of metabolic pathways, a practice known as metabolic flux analysis. This is particularly valuable for studying fatty acid synthesis, elongation, and degradation.

-

Quantitative Proteomics: Myristic acid-¹³C₃ serves as a metabolic label to study protein N-myristoylation, a crucial co- and post-translational lipid modification. This modification, where myristic acid is attached to an N-terminal glycine (B1666218) residue of a protein, plays a vital role in protein localization, stability, and signal transduction.[1][2][3] Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used quantitative proteomics strategy that can be adapted for fatty acid labeling.[4][5][6][7]

The workflow for a typical stable isotope labeling experiment with Myristic acid-¹³C₃ is a multi-step process that requires careful planning and execution.

Caption: A generalized workflow for a stable isotope labeling experiment using Myristic acid-¹³C₃.

Data Presentation: Quantifying the Myristoylome and Metabolic Flux

Quantitative data from Myristic acid-¹³C₃ labeling experiments provide invaluable insights into the dynamics of cellular processes. While specific datasets are experiment-dependent, the following tables illustrate the types of quantitative information that can be obtained.

Table 1: Illustrative SILAC Data for Quantifying N-Myristoylated Proteins

This table presents a hypothetical dataset from a SILAC-based proteomics experiment designed to identify proteins with altered N-myristoylation levels in response to a drug treatment. Cells are grown in media containing either "light" (unlabeled) myristic acid or "heavy" (Myristic acid-¹³C₃) myristic acid.

| Protein | Gene | Heavy/Light Ratio (Drug/Control) | p-value | Biological Function |

| Src | SRC | 0.45 | <0.01 | Signal transduction, cell proliferation |

| Fyn | FYN | 0.52 | <0.01 | Signal transduction, immune response |

| GNAI1 | GNAI1 | 1.05 | 0.89 | G-protein signaling |

| ARF1 | ARF1 | 0.98 | 0.92 | Vesicular trafficking |

| MARCKS | MARCKS | 2.10 | <0.05 | Actin cytoskeleton regulation |

Data are hypothetical and for illustrative purposes only.

Table 2: Example Mass Isotopologue Distribution (MID) for Fatty Acid Elongation

This table shows a hypothetical mass isotopologue distribution for palmitic acid (C16:0) in cells labeled with Myristic acid-¹³C₃ (C14:0). The data can be used to trace the flux of the labeled myristic acid into the fatty acid elongation pathway.

| Isotopologue | Abbreviation | Relative Abundance (%) | Interpretation |

| Unlabeled Palmitate | M+0 | 65.2 | Endogenous, unlabeled pool |

| Palmitate + 1 ¹³C | M+1 | 10.5 | Natural abundance and minor labeling |

| Palmitate + 2 ¹³C | M+2 | 5.3 | Minor labeling |

| Palmitate + 3 ¹³C | M+3 | 19.0 | Incorporation of one Myristic acid-¹³C₃ molecule followed by elongation |

Data are hypothetical and for illustrative purposes only.

Experimental Protocols: A Step-by-Step Guide

The success of a stable isotope labeling experiment hinges on meticulous execution of the experimental protocol. The following sections provide detailed methodologies for key steps in the process.

Metabolic Labeling of Cultured Mammalian Cells with Myristic Acid-¹³C₃

This protocol outlines the steps for labeling adherent mammalian cells with Myristic acid-¹³C₃ for subsequent proteomic or metabolomic analysis.

Materials:

-

Adherent mammalian cell line of interest

-

Complete cell culture medium

-

Fatty acid-free bovine serum albumin (BSA)

-

Myristic acid-¹³C₃

-

Phosphate-buffered saline (PBS)

-

6-well cell culture plates

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of harvest. Allow cells to adhere and grow overnight in a complete medium.

-

Preparation of Labeling Medium:

-

Prepare a stock solution of Myristic acid-¹³C₃ complexed to fatty acid-free BSA. The molar ratio of fatty acid to BSA is typically between 3:1 and 6:1.

-

Prepare the labeling medium by supplementing the base medium (e.g., DMEM) with the labeled fatty acid-BSA complex to the desired final concentration (typically in the low micromolar range).

-

-

Metabolic Labeling:

-

Aspirate the complete medium from the cells and wash once with sterile PBS.

-

Add the prepared labeling medium to the cells.

-

Incubate the cells for the desired period (e.g., 4-24 hours) to allow for the incorporation of the labeled fatty acid.[8]

-

-

Cell Harvest:

-